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Introduction
Locked Nucleic Acid (LNA) probes represent a significant advancement in fluorescence in situ

hybridization (FISH) technology. These modified oligonucleotides contain LNA monomers,

which are RNA nucleotides with a methylene bridge that "locks" the ribose ring in an ideal

conformation for hybridization. This structural constraint confers unique properties to LNA

probes, leading to dramatically improved performance in FISH assays compared to traditional

DNA probes. This document provides detailed application notes, quantitative performance data,

and comprehensive protocols for the use of LNA probes in FISH for the detection of mRNA and

miRNA targets.

LNA probes offer several key advantages, including increased thermal stability, enhanced

binding affinity, and superior specificity.[1][2] These features allow for the design of shorter

probes with higher melting temperatures (Tm), which is particularly beneficial for targeting short

nucleic acid sequences like microRNAs (miRNAs).[3][4] The enhanced binding affinity also

contributes to a higher signal-to-noise ratio, enabling the detection of low-abundance targets.[3]

Quantitative Performance Data
The incorporation of LNA monomers into oligonucleotide probes results in quantifiable

improvements in key hybridization parameters. The following tables summarize the enhanced

performance characteristics of LNA probes compared to conventional DNA probes.
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Parameter DNA Probe LNA Probe
Fold
Improvement/
Benefit

Reference

Melting

Temperature

(Tm) Increase

per Modification

N/A +2 to +8 °C

Higher

stringency

washes, shorter

probes

[1]

Fluorescence

Signal Intensity
Baseline

Up to 22-fold

increase

Enhanced

detection of low-

abundance

targets

[5]

Signal-to-Noise

Ratio
Standard

Significantly

Higher

Clearer signals,

reduced

background

[3]

Probe Length
Typically 20-50

bases

Can be as short

as 15-25 bases

Better

penetration,

targeting of short

RNAs

[1]

Table 1: Comparison of LNA and DNA Probe Performance in FISH. This table highlights the

significant advantages of LNA probes in terms of thermal stability, signal intensity, and design

flexibility.

LNA Probe Structure
The enhanced properties of LNA probes stem from the unique structure of the LNA monomer.

The methylene bridge between the 2'-O and 4'-C of the ribose sugar locks the molecule in a

C3'-endo conformation, which is the ideal geometry for Watson-Crick base pairing.

Caption: LNA probe structure with a locked ribose ring.

Experimental Protocols
This section provides detailed protocols for performing FISH with LNA probes for the detection

of mRNA and miRNA in cultured cells and formalin-fixed, paraffin-embedded (FFPE) tissue
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sections.

I. LNA-FISH Protocol for mRNA Detection in Cultured
Cells
This protocol outlines the steps for detecting specific mRNA molecules in adherent cells grown

on coverslips.

Materials:

Phosphate-Buffered Saline (PBS)

4% Paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.2% Triton X-100 in PBS

Wash Buffer A: 2x SSC, 50% Formamide

Wash Buffer B: 2x SSC

Wash Buffer C: 1x SSC

Hybridization Buffer: 50% Formamide, 2x SSC, 10% Dextran Sulfate, 20 mM RVC, 0.2

mg/mL BSA

LNA Probe (fluorophore-labeled)

DAPI (4',6-diamidino-2-phenylindole)

Antifade Mounting Medium

Procedure:

Cell Preparation:

Grow cells on sterile coverslips in a petri dish.

Wash cells twice with ice-cold PBS.
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Fix cells with 4% PFA for 10 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Permeabilization:

Permeabilize cells with Permeabilization Buffer for 5 minutes at room temperature.

Wash three times with PBS for 5 minutes each.

Hybridization:

Pre-warm Hybridization Buffer to 37°C.

Dilute the LNA probe in Hybridization Buffer to a final concentration of 1-10 nM.

Apply the hybridization solution to the coverslips.

Incubate in a humidified chamber at the calculated hybridization temperature (typically

30°C below the probe's Tm) for 1-4 hours.

Washing:

Wash the coverslips in pre-warmed Wash Buffer A for 15 minutes at the hybridization

temperature.

Wash twice in pre-warmed Wash Buffer B for 10 minutes each at room temperature.

Wash once in Wash Buffer C for 5 minutes at room temperature.

Counterstaining and Mounting:

Stain the nuclei with DAPI (1 µg/mL in PBS) for 5 minutes at room temperature.

Wash briefly with PBS.

Mount the coverslips onto microscope slides using antifade mounting medium.

Imaging:
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Visualize the fluorescent signal using a fluorescence microscope with appropriate filters.

II. LNA-FISH Protocol for miRNA Detection in FFPE
Tissue Sections
This protocol is optimized for the detection of short miRNA targets in FFPE tissues.

Materials:

Xylene

Ethanol (100%, 95%, 70%)

DEPC-treated Water

Proteinase K (20 µg/mL) in PBS

4% Paraformaldehyde (PFA) in PBS

Hybridization Buffer (as above)

LNA miRNA Probe (double DIG-labeled)

Anti-DIG-AP (alkaline phosphatase-conjugated anti-digoxigenin) antibody

NBT/BCIP substrate

Nuclear Fast Red

Mounting Medium

Procedure:

Deparaffinization and Rehydration:

Immerse slides in xylene twice for 10 minutes each.

Rehydrate through a series of ethanol washes: 100% (twice, 5 min each), 95% (5 min),

70% (5 min).
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Rinse with DEPC-treated water.

Permeabilization:

Digest with Proteinase K for 10 minutes at 37°C.

Wash twice with PBS.

Post-fixation:

Fix with 4% PFA for 10 minutes.

Wash twice with PBS.

Hybridization:

Apply LNA miRNA probe (25-50 nM) in Hybridization Buffer.

Incubate overnight at 50-60°C in a humidified chamber.

Washing:

Wash in 5x SSC at the hybridization temperature for 10 minutes.

Wash in 1x SSC at the hybridization temperature for 10 minutes.

Wash in 0.2x SSC at room temperature for 5 minutes.

Wash in PBS at room temperature for 5 minutes.

Immunodetection:

Block with 2% sheep serum in PBS for 30 minutes.

Incubate with Anti-DIG-AP antibody (1:500) for 1 hour at room temperature.

Wash three times with PBS.

Colorimetric Detection:
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Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.

Stop the reaction by washing with water.

Counterstaining and Mounting:

Counterstain with Nuclear Fast Red.

Dehydrate through an ethanol series and clear with xylene.

Mount with a permanent mounting medium.

LNA-FISH Experimental Workflow
The following diagram illustrates the key steps in a typical LNA-FISH experiment, from sample

preparation to final analysis.

Caption: A streamlined workflow for LNA-FISH experiments.

Conclusion
LNA-enhanced FISH probes offer a powerful solution for the sensitive and specific detection of

RNA targets in situ. Their superior hybridization properties enable robust detection of both long

and short RNA molecules with high signal intensity and specificity. The protocols provided

herein serve as a comprehensive guide for researchers to successfully implement LNA-FISH in

their studies, paving the way for more precise spatial and quantitative analysis of gene

expression in various biological contexts.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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